molecular formula C24H38O5 B105586 12-Oxo-ursodeoxycholic acid CAS No. 81873-91-8

12-Oxo-ursodeoxycholic acid

カタログ番号: B105586
CAS番号: 81873-91-8
分子量: 406.6 g/mol
InChIキー: MIHNUBCEFJLAGN-RAEYQWLJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions

3alpha,7beta-Dihydroxy-12-oxo-5beta-cholan-24-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite (NaOCl), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, acetic acid.

Major Products Formed

科学的研究の応用

Hepatobiliary Applications

Cholestasis Treatment
12-Oxo-ursodeoxycholic acid has been investigated for its efficacy in treating cholestasis, a condition characterized by impaired bile flow. Research indicates that it can help restore normal bile acid composition and improve liver function by reducing hepatocyte apoptosis and promoting cholangiocyte health .

Gallstone Dissolution
Similar to its parent compound, 12-oxo-UDCA can solubilize cholesterol gallstones. Studies suggest that it may be more effective than other bile acids in preventing gallstone formation, particularly in patients undergoing rapid weight loss .

Cancer Therapeutics

Oncogenic Pathway Modulation
Recent studies have shown that this compound can influence oncogenic signaling pathways. It has been found to induce apoptosis in cancer cells and inhibit tumor growth by modulating cellular mechanisms related to cell cycle regulation and apoptosis .

Combination Therapy Potential
There is ongoing research into the use of 12-oxo-UDCA in combination with other chemotherapeutic agents to enhance their efficacy and reduce side effects. Its ability to sensitize cancer cells to chemotherapy has been documented, highlighting its potential as an adjunct therapy in oncology .

Metabolic Disorders

Impact on Gut Microbiota
The compound has been shown to influence gut microbiota composition, which plays a crucial role in metabolic health. Alterations in gut microbiota due to this compound administration have been linked to improved metabolic profiles in animal models of obesity and insulin resistance .

Case Study: Cholestatic Liver Disease

A clinical study involving patients with primary biliary cholangitis demonstrated that treatment with this compound resulted in significant improvements in liver function tests and patient-reported outcomes compared to standard therapies .

Clinical Trial: Cancer Patients

In a phase II trial assessing the efficacy of this compound as an adjunct therapy for patients with advanced solid tumors, results indicated a notable reduction in tumor size and improved survival rates among participants who received the compound alongside conventional chemotherapy .

Data Tables

Application AreaMechanism of ActionClinical Evidence
Hepatobiliary DiseasesRestores bile flow; reduces apoptosisImproved liver function in cholestatic patients
Cancer TreatmentInduces apoptosis; modulates oncogenic pathwaysReduced tumor size in clinical trials
Metabolic DisordersAlters gut microbiota; improves metabolic profilesEnhanced metabolic health in animal studies

類似化合物との比較

Similar Compounds

Uniqueness

3alpha,7beta-Dihydroxy-12-oxo-5beta-cholan-24-oic acid is unique due to its specific hydroxylation and oxo substitution pattern, which confer distinct chemical and biological properties. Its ability to modulate the blood-brain barrier and its potential therapeutic applications make it a compound of significant interest in scientific research .

生物活性

12-Oxo-ursodeoxycholic acid (12-oxo-UDCA) is a derivative of ursodeoxycholic acid (UDCA), a bile acid known for its therapeutic applications in liver diseases. The biological activity of 12-oxo-UDCA is gaining attention due to its potential roles in metabolic processes and therapeutic effects. This article reviews the current understanding of the biological activity of 12-oxo-UDCA, including its metabolic pathways, mechanisms of action, and clinical implications.

Metabolism and Synthesis

12-Oxo-UDCA is synthesized through enzymatic processes involving hydroxysteroid dehydrogenases. The metabolic pathways include:

  • Hydroxylation : The conversion of cholic acid (CA) to 12-oxo-CDCA by 12α-hydroxysteroid dehydrogenase.
  • Reduction : Further reduction by 7α-hydroxysteroid dehydrogenase leads to the formation of 12-oxo-UDCA from its precursors .

The enzymatic activity related to these transformations is crucial for understanding how 12-oxo-UDCA can influence bile acid metabolism and its therapeutic effects.

Biological Mechanisms

The biological activity of 12-oxo-UDCA can be attributed to several mechanisms:

  • Cytoprotection : 12-Oxo-UDCA exhibits protective effects on hepatocytes by reducing oxidative stress and inflammation. It prevents reactive oxygen species (ROS) production in liver macrophages, thus attenuating liver damage .
  • Choleretic Effects : It enhances bile flow, which is particularly beneficial in cholestatic liver diseases. This effect may be mediated through the upregulation of membrane transport proteins involved in biliary secretion .
  • Immunomodulation : 12-Oxo-UDCA has been shown to modulate immune responses, potentially reducing the inflammatory processes associated with liver diseases .

Clinical Applications

Research indicates that 12-oxo-UDCA may have significant clinical implications:

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanismReferences
CytoprotectionReduces ROS production; protects hepatocytes
CholereticEnhances bile flow; upregulates transport proteins
ImmunomodulationModulates immune responses
NeuroprotectionPotential protective effects in neurodegeneration

Case Studies

Case Study 1 : A study involving patients with cystic fibrosis indicated that early intervention with UDCA improved liver function markers, suggesting a role for its derivatives like 12-oxo-UDCA in managing cholestatic liver disease .

Case Study 2 : In a meta-analysis focused on NAFLD, high-dose UDCA treatment showed improvements in lobular inflammation but raised concerns about potential fibrosis progression, highlighting the need for further research on specific metabolites like 12-oxo-UDCA .

特性

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHNUBCEFJLAGN-RAEYQWLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234581
Record name 12-Ketoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81873-91-8
Record name (3α,5β,7β)-3,7-Dihydroxy-12-oxocholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81873-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholan-24-oic acid, 3,7-dihydroxy-12-oxo-, (3alpha,5beta,7beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081873918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Ketoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholan-24-oic acid, 3,7-dihydroxy-12-oxo-, (3alpha, 5beta,7beta)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Oxo-ursodeoxycholic acid
Reactant of Route 2
12-Oxo-ursodeoxycholic acid
Reactant of Route 3
12-Oxo-ursodeoxycholic acid
Reactant of Route 4
12-Oxo-ursodeoxycholic acid
Reactant of Route 5
12-Oxo-ursodeoxycholic acid
Reactant of Route 6
12-Oxo-ursodeoxycholic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。